molecular formula C14H12O3 B1595375 Phenyl 4-methoxybenzoate CAS No. 4181-97-9

Phenyl 4-methoxybenzoate

Cat. No. B1595375
CAS RN: 4181-97-9
M. Wt: 228.24 g/mol
InChI Key: BNZYBNYNPXKWCM-UHFFFAOYSA-N
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Description

Phenyl 4-methoxybenzoate, also known as p-anisyl benzoate, is an organic compound belonging to the class of esters. It is a useful reagent for the synthesis of pyrazoles via iodine-catalyzed denitrative imino-diaza-Nazarov cyclization. Additionally, it acts as a potent inhibitor of 15-lipoxygenase .

Molecular Structure Analysis

The molecular formula of Phenyl 4-methoxybenzoate is C14H12O3. It consists of a phenyl group attached to a 4-methoxybenzoate moiety. The dihedral angle between the phenyl and benzene rings is approximately 60.17° .

Scientific Research Applications

    Chemical Synthesis

    • Phenyl 4-methoxybenzoate is used in the field of chemical synthesis .
    • It’s a compound with the molecular formula C14H12O3 .
    • Unfortunately, the specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes or results of its use in chemical synthesis are not provided in the source .

    Antioxidant Activity Research

    • Phenyl 4-methoxybenzoate is used in the study of antioxidant activity .
    • A compound named 2-Ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate (EPM) was synthesized, which involved the use of Phenyl 4-methoxybenzoate .
    • The compound was synthesized with a biologically important 1,2,4-triazole Schiff base .
    • The antioxidant activities of the newly synthesized Schiff base were evaluated employing the Oyaizu, Dinis, and Blois techniques .
    • The outcomes included the determination of the optimized molecular structure, vibrational frequencies, ultraviolet–visible spectrums, and nuclear magnetic resonance values of the newly synthesized Schiff base .

    Fries Rearrangement

    • Phenyl 4-methoxybenzoate has been used in a Fries rearrangement catalyzed by sulfated zirconia .
    • The Fries rearrangement is a rearrangement reaction of phenyl esters or amides to hydroxyaryl ketones or amines .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes or results of its use in Fries rearrangement are not provided in the source .

    Research Material

    • Phenyl 4-methoxybenzoate is often used as a research material .
    • It’s used in various research and development applications .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes or results of its use as a research material are not provided in the source .

    Fries Rearrangement

    • Phenyl 4-methoxybenzoate has been used in a Fries rearrangement catalyzed by sulfated zirconia .
    • The Fries rearrangement is a rearrangement reaction of phenyl esters or amides to hydroxyaryl ketones or amines .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes or results of its use in Fries rearrangement are not provided in the source .

    Research Material

    • Phenyl 4-methoxybenzoate is often used as a research material .
    • It’s used in various research and development applications .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes or results of its use as a research material are not provided in the source .

Safety And Hazards

Phenyl 4-methoxybenzoate is considered hazardous. It may cause skin and eye irritation. Avoid inhalation and ingestion. Use personal protective equipment when handling. It is not lachrymatory and has low toxicity .

Future Directions

Research on Phenyl 4-methoxybenzoate could explore its applications in drug development, organic synthesis, and materials science. Investigating its biological activity and potential therapeutic uses would be valuable.

properties

IUPAC Name

phenyl 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-12-9-7-11(8-10-12)14(15)17-13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZYBNYNPXKWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323469
Record name Phenyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-methoxybenzoate

CAS RN

4181-97-9
Record name 4181-97-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
169
Citations
H Medetalibeyoglu - Journal of the Iranian Chemical Society, 2022 - Springer
In the present study, the synthesis, antioxidant activity, spectroscopic, electronic, and thermodynamic properties of 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-…
Number of citations: 9 link.springer.com
FH Bernhardt, E Bill, AX Trautwein, H Twilfer - Methods in enzymology, 1988 - Elsevier
… of 4-methoxybenzoate by the 4-methoxybenzoate monooxygenase cannot be monitored directly; but two substrates, 3-nitro-4-methoxybenzoate and 3-phenyl-4-methoxybenzoate, can …
Number of citations: 50 www.sciencedirect.com
FH BERNHARDT, HH RUF - 1975 - portlandpress.com
… Two substrates, 3-nitro-4-methoxybenzoate and 3-phenyl-4-methoxybenzoate, were developed for these investigations because their 0-demethylation can be followed directly by a …
Number of citations: 19 portlandpress.com
CQ Liu, L Cui, Y Liu, ZR Shen, P Xie, RB Zhang - Liquid Crystals, 2000 - Taylor & Francis
… Two new monomers 4-(11-trichlorosilylundecloyloxy)phenyl 4-methoxybenzoate (M1) and 4-(3-trichlorosilylpropoxy)phenyl 4-methoxybenzoate (M2) have been synthesized by hydro…
Number of citations: 10 www.tandfonline.com
MR Pichika, BK Yew, SW Ng - Acta Crystallographica Section E …, 2013 - scripts.iucr.org
2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-methoxybenzoate … 2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-methoxybenzoate … 2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-methoxybenzoate …
Number of citations: 11 scripts.iucr.org
HA HASSAN, KA ALHEETY, DF HASSAN… - International Journal …, 2019 - researchgate.net
… correspondings4 ((4 ((4 hydroxyphenyl)diazenyl) 5 oxo 2 thioxoimidazolidin 1 ylimino)methyl)phenyl 4 methoxybenzoate(4)aand4 (1 (4 ((4 hydroxyphenyl)diazenyl) 5 oxo 2 …
Number of citations: 1 www.researchgate.net
E Baciocchi, A Piermattei, C Rol, R Ruzziconi… - Tetrahedron, 1989 - Elsevier
… Phenyl 4-methoxybenzoate is also formed (conditions b and c). However, when the electrochemical oxidation is carried out in the absence of AcOK, only a product of intramolecular ring …
Number of citations: 22 www.sciencedirect.com
W Adrian, E Bill, FH Bernhardt, A Trautwein - Biophysics of structure and …, 1980 - Springer
… By comparing the overall reaction velocities in the oxidative O-demethylation reaction, using as substrate deuterated and non-deuterated 3-phenyl-4-methoxybenzoate, the ratio klH/…
Number of citations: 1 link.springer.com
MM Kadhim, IHR Tomi, AA Khadom - Journal of Adhesion Science …, 2023 - Taylor & Francis
… -3-yl) phenyl-4-(dodecyloxy)benzoate) was recorded as an inhibitor against corrosion, while the compound 1 named (4-(5-(p-tolyl)-1, 2, 4-oxadiazol-3-yl) phenyl-4-methoxybenzoate) …
Number of citations: 5 www.tandfonline.com
H Twilfer, G Sandfort… - European Journal of …, 2000 - Wiley Online Library
… 3-phenyl-4-methoxybenzoate and other substrate analogues in H 2 O and D 2 O The relation of the enzyme’s O-demethylating activity to the 3-phenyl-4-methoxybenzoate concentration …
Number of citations: 16 febs.onlinelibrary.wiley.com

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